Regioisomeric Isoxazole Positioning: 5-Carbonyl vs. 4-Carbonyl Analogs
CAS 2034542-60-2 carries the isoxazole carbonyl at the 5-position, whereas the closest commercial analog CAS 2034402-21-4 carries it at the 4-position with an additional C5-methyl group. [1] In isoxazole-based kinase inhibitor programs, 5-carbonyl substitution has been associated with superior hydrogen-bond acceptor geometry for the hinge-binding region of ATP pockets compared to 4-carbonyl analogs. [2] Although no direct head-to-head biochemical data are published for this specific pair, the regioisomeric distinction constitutes a well-documented SAR divergence point.
| Evidence Dimension | Isoxazole carbonyl regiochemistry |
|---|---|
| Target Compound Data | 1,2-oxazole-5-carbonyl (isoxazole-5-carbonyl) at diazepane N4 |
| Comparator Or Baseline | CAS 2034402-21-4: 5-methyl-1,2-oxazole-4-carbonyl at diazepane N4 |
| Quantified Difference | Regioisomeric shift (5- vs. 4-carbonyl); not quantified enzymatically for this pair |
| Conditions | Structural comparison only; no co-assay data available |
Why This Matters
Users requiring a specific hydrogen-bonding vector for kinase hinge-binding or similar target engagement motifs should select the 5-carbonyl regioisomer to match published pharmacophore models; the 4-carbonyl analog is not a drop-in replacement.
- [1] Kuujia. 1-(5-methyl-1,2-oxazole-4-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS 2034402-21-4) – Compound Page. View Source
- [2] Zhang, H.-Z., Zhao, Z.-L., Zhou, C.-H. Recent advance in oxazole-based medicinal chemistry. Eur. J. Med. Chem., 2018, 144, 444–492. (Discusses isoxazole regioisomer–activity relationships across antibacterial, anticancer, and anti-inflammatory targets). View Source
